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Abstract
This document provides a comprehensive guide for the generation and initial characterization

of a CHIP28 (Aquaporin-1, AQP1) knockout mouse model using CRISPR-Cas9 technology.

CHIP28 is a crucial water channel protein involved in a variety of physiological processes,

including renal water reabsorption, cerebrospinal fluid production, and angiogenesis.[1][2] Its

dysregulation has been implicated in several pathological conditions, making a knockout

mouse model an invaluable tool for studying its function and for the development of novel

therapeutics. These application notes include detailed protocols for CRISPR-Cas9-mediated

gene knockout, genotyping of founder and subsequent generations, and confirmation of protein

knockout via Western blotting. Furthermore, expected phenotypic outcomes, including effects

on urinary concentration and fat metabolism, are summarized with quantitative data from

published studies. Visual workflows and signaling pathway diagrams are provided to facilitate

experimental design and data interpretation.

Introduction
CHIP28, also known as Aquaporin-1 (AQP1), was the first identified molecular water channel, a

28-kDa integral membrane protein that facilitates the rapid transport of water across cell

membranes.[1] It is expressed in numerous tissues, including the kidney proximal tubules, red

blood cells, vascular endothelium, and choroid plexus.[1] The generation of a CHIP28 knockout

mouse model offers a powerful system to elucidate its role in health and disease. This model is
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particularly relevant for studies in renal physiology, neuroscience, and cancer biology, where

AQP1 has been shown to play significant roles.[1][2] The protocols outlined herein leverage the

efficiency and precision of the CRISPR-Cas9 system to create a null allele for the Aqp1 gene.

Data Presentation
Table 1: Expected Phenotypic Outcomes in CHIP28
(AQP1) Knockout Mice - Renal Function

Parameter Wild-Type (WT) CHIP28 KO
Fold
Change/Perce
ntage Change

Reference

Urine Osmolality

(mOsm/kg H₂O)

- Baseline ~1500 - 2500 ~300 - 700
~4-8 fold

decrease
[3]

- Water Deprived

(24-36h)
>3000

~300 - 700 (no

significant

change)

>4 fold decrease [3]

Urine Volume

(mL/24h)
~1.5 ~6.0 ~4 fold increase [4]

Water Intake

(mL/24h)
~3-4 ~10-12 ~3 fold increase

Transepithelial

Osmotic Water

Permeability (Pf)

in Proximal

Tubule (cm/s)

~0.033 ~0.006 ~5-fold decrease

Table 2: Expected Phenotypic Outcomes in CHIP28
(AQP1) Knockout Mice - Fat Metabolism
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Parameter Wild-Type (WT) CHIP28 KO Observation Reference

Body Weight

Gain on High-Fat

Diet (50% fat)

Significant

increase

Blunted weight

gain

AQP1 null mice

show reduced

weight gain

[5][6]

Fecal

Appearance on

High-Fat Diet

Normal Oily, steatorrhea
Increased fat

content in feces
[5]

Fecal

Triglyceride

Content

Low
Significantly

increased

Evidence of fat

malabsorption
[5]

Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Generation of
CHIP28 Knockout Mice
This protocol outlines the generation of CHIP28 knockout mice using the CRISPR-Cas9

system. The strategy involves the design of single guide RNAs (sgRNAs) targeting an early

exon of the mouse Aqp1 gene to induce a frameshift mutation leading to a premature stop

codon and nonsense-mediated decay of the transcript.

1.1. sgRNA Design and Synthesis:

Target Selection: Identify a suitable target sequence in an early exon of the mouse Aqp1

gene (e.g., Exon 1). The mouse Aqp1 genomic sequence can be obtained from Ensembl

(ENSMUSG00000004655).[7]

sgRNA Design: Use an online CRISPR design tool (e.g., Benchling, CHOPCHOP) to design

sgRNAs with high on-target scores and low off-target potential. A recommended sgRNA

sequence targeting mouse Aqp1 Exon 1 is:

5'- GCGGCCAGGAGGCCAGCAAC -3' (targeting the sense strand)

sgRNA Synthesis: Synthesize the sgRNA and the trans-activating crRNA (tracrRNA) or a

single chimeric guide RNA. Alternatively, obtain commercially available, validated sgRNAs
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for mouse Aqp1.

1.2. Preparation of CRISPR-Cas9 Reagents for Microinjection:

Cas9 Protein: Use a high-fidelity Cas9 nuclease protein.

Ribonucleoprotein (RNP) Complex Formation:

Incubate the synthesized sgRNA and Cas9 protein at room temperature for 10-20 minutes

to form the RNP complex.

A typical final concentration for microinjection is 20-50 ng/µL of Cas9 protein and 10-25 ng/

µL of sgRNA in an injection buffer (e.g., 1 mM Tris-HCl, 0.1 mM EDTA, pH 7.5).

1.3. Zygote Microinjection:

Superovulation and Zygote Collection:

Induce superovulation in female mice (e.g., C57BL/6J strain) using pregnant mare serum

gonadotropin (PMSG) followed by human chorionic gonadotropin (hCG) 48 hours later.

Mate superovulated females with stud males.

Collect fertilized zygotes from the oviducts of the mated females.

Microinjection:

Microinject the RNP complex into the pronucleus or cytoplasm of the collected zygotes.

Embryo Transfer:

Transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate female

mice.

1.4. Generation of Founder (F0) Mice:

Pups will be born approximately 19-21 days after embryo transfer.

These pups are the F0 generation and may be mosaic for the desired mutation.
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Protocol 2: Genotyping of CHIP28 Knockout Mice
This protocol describes the identification of mice carrying the desired mutation in the Aqp1

gene using PCR amplification and sequencing.

2.1. Genomic DNA Extraction:

Collect a small tail or ear biopsy from 2-3 week old pups.

Extract genomic DNA using a commercial DNA extraction kit or a standard phenol-

chloroform extraction method.

2.2. PCR Amplification:

Primer Design: Design PCR primers flanking the sgRNA target site in the Aqp1 gene.

Forward Primer: 5'- CCTGGCCATCCTCTTCATCG -3'

Reverse Primer: 5'- AGGGCAGGAAGACAGGGAAG -3'

Expected Product Size (Wild-Type): ~350 bp

PCR Reaction:

Set up a standard PCR reaction with 50-100 ng of genomic DNA, primers, dNTPs, and a

Taq DNA polymerase.

PCR Cycling Conditions:

Initial Denaturation: 95°C for 3 minutes

35 cycles of:

Denaturation: 95°C for 30 seconds

Annealing: 60°C for 30 seconds

Extension: 72°C for 30 seconds

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1177719?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177719?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Final Extension: 72°C for 5 minutes

2.3. Analysis of PCR Products:

Run the PCR products on a 2% agarose gel to check for the presence of the expected band.

Sequencing: Purify the PCR products and send them for Sanger sequencing to identify the

specific insertion or deletion (indel) mutations introduced by the CRISPR-Cas9 system.

Heteroduplex Mobility Assay (HMA) or T7 Endonuclease I (T7E1) Assay (Optional): These

assays can be used for rapid screening of potential founders before sequencing.

Protocol 3: Confirmation of CHIP28 Protein Knockout by
Western Blotting
This protocol is for confirming the absence of CHIP28 protein in knockout mice.

3.1. Protein Lysate Preparation:

Harvest tissues known to express high levels of CHIP28 (e.g., kidney, red blood cells).

Homogenize the tissue in RIPA buffer supplemented with protease inhibitors.

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

Determine the protein concentration using a BCA or Bradford assay.

3.2. SDS-PAGE and Western Blotting:

Electrophoresis: Load 20-30 µg of protein lysate per lane on a 12% SDS-polyacrylamide gel.

Run the gel until the dye front reaches the bottom.

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Blocking: Block the membrane with 5% non-fat milk or 3% BSA in TBST (Tris-buffered saline

with 0.1% Tween-20) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for

CHIP28 (AQP1) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an

appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane again and detect the protein bands using an enhanced

chemiluminescence (ECL) substrate and an imaging system.

Loading Control: Probe the same membrane with an antibody against a loading control

protein (e.g., GAPDH, β-actin) to ensure equal protein loading.[8]

Mandatory Visualization
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Caption: Experimental workflow for generating a CHIP28 knockout mouse.
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Caption: Simplified signaling and functional role of CHIP28.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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